5-(1H-Indazol-3-yl)pyrrolidin-2-one
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Overview
Description
5-(1H-Indazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features both an indazole and a pyrrolidinone moiety. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while pyrrolidinone is a five-membered lactam. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indazol-3-yl)pyrrolidin-2-one typically involves the formation of the indazole ring followed by the construction of the pyrrolidinone moiety. One common method includes the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring, followed by the reaction with a suitable precursor to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted indazole derivatives .
Scientific Research Applications
5-(1H-Indazol-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1H-Indazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole and 2H-indazole share the indazole moiety.
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and its substituted derivatives share the pyrrolidinone moiety.
Uniqueness
5-(1H-Indazol-3-yl)pyrrolidin-2-one is unique due to the combination of the indazole and pyrrolidinone moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(2H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H11N3O/c15-10-6-5-9(12-10)11-7-3-1-2-4-8(7)13-14-11/h1-4,9H,5-6H2,(H,12,15)(H,13,14) |
InChI Key |
GWDLEYZYYRKRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=C3C=CC=CC3=NN2 |
Origin of Product |
United States |
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